2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
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Overview
Description
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that features a unique combination of a chloro-substituted nicotinaldehyde and a dioxaborolane moiety
Mechanism of Action
Target of Action
It is known to be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
This compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process called phosphitylation . This results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
It is used as a phosphitylation reagent to derivatize lignin samples for 31 p nmr analysis .
Result of Action
It is known to result in the formation of useful glycosyl donors and ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-chloronicotinaldehyde is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures (typically around 80-100°C) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., room temperature to 50°C).
Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 80-100°C).
Oxidation: Potassium permanganate, solvent (e.g., water), temperature (e.g., room temperature).
Reduction: Sodium borohydride, solvent (e.g., methanol), temperature (e.g., room temperature).
Major Products
Substitution: Substituted nicotinaldehyde derivatives.
Coupling: Biaryl or styrene derivatives.
Oxidation: 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.
Reduction: 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol.
Scientific Research Applications
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of boron-containing molecules with biological systems, providing insights into their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one
Uniqueness
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to its combination of a chloro-substituted nicotinaldehyde and a dioxaborolane moiety This structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis
Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNMNOFROFLSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678188 |
Source
|
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-21-7 |
Source
|
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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